molecular formula C10H12N2O B087200 1-(2-Aminophenyl)pyrrolidin-2-one CAS No. 14453-65-7

1-(2-Aminophenyl)pyrrolidin-2-one

Cat. No. B087200
CAS RN: 14453-65-7
M. Wt: 176.21 g/mol
InChI Key: OFWIPSFSNBNOQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, including structures similar to 1-(2-Aminophenyl)pyrrolidin-2-one, often involves strategies such as oxidative decarboxylation and beta-iodination of amino acids (Boto, Hernández, de Leon, & Suárez, 2001). This method introduces various substituents at key positions, enabling the synthesis of a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of this compound and related derivatives has been elucidated through techniques such as NMR, X-ray crystallography, and molecular dynamics simulations. These studies have revealed the presence of specific conformations and the arrangement of substituents influencing the molecule's reactivity and interaction capabilities (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, reflecting its versatile chemical properties. For instance, it can engage in reactions leading to the formation of highly fluorescent pyrrolo[2,3-b]pyridines, demonstrating its potential in the synthesis of novel organic compounds with unique photophysical properties (Schramm, Dediu, Oeser, & Müller, 2006).

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis of Dipeptide Analogues : A study presented a facile synthesis method for N-acylated, O-alkylated pyrrolin-2-ones, showing high yield and excellent enantiopurity. These compounds are suggested to adopt a linear, extended conformation, potentially useful in peptide research and drug design (Hosseini et al., 2006).

  • Structural and Quantum Mechanical Studies : Detailed molecular structure, spectroscopic characterization, and bioactivity prediction of 1-(2-aminophenyl)pyrrolidin-2-one have been conducted, revealing the compound's stability and reactive behavior through density functional theory (DFT) and time-dependent DFT, indicating potential bioactive properties against specific inhibitors (Srikanth et al., 2020).

Biological Activity and Applications

  • Antibacterial Activity of Derivatives : Pyrrolidine-2-one derivatives were synthesized and exhibited significant antibacterial activity, highlighting the compound's potential in developing new medicinal molecules with improved biological activity (Betti et al., 2020).

  • Synthesis for Drug Design : The synthesis of pyrrolidin-2-one derivatives for high-throughput screening against various protein targets was explored, emphasizing the wide range of activities as ligands to diverse receptors, which is crucial for the development of new therapeutic agents (Vergnon et al., 2004).

  • Anticancer and Anti-inflammatory Properties : Novel cyclic PNA (Peptide Nucleic Acid) derivatives with constrained flexibility demonstrated significant anti-inflammatory and anticancer activities, suggesting potential therapeutic applications (Zulfiqar et al., 2021).

Chemical Synthesis and Modification

  • Efficient Synthesis Methods : Studies have provided insights into efficient synthesis methods and chemical modifications of this compound derivatives, highlighting their significance in organic synthesis and potential for creating bioactive compounds (Capon et al., 2020).

Safety and Hazards

Safety data sheets suggest that personal protective equipment/face protection should be worn when handling 1-(2-Aminophenyl)pyrrolidin-2-one . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .

Future Directions

The pyrrolidine ring, which is a feature of 1-(2-Aminophenyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that this compound and its derivatives could have potential applications in drug discovery .

properties

IUPAC Name

1-(2-aminophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWIPSFSNBNOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427692
Record name 1-(2-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14453-65-7
Record name 1-(2-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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